molecular formula C15H14ClNO5S B14455289 3-(4-methoxyphenyl)-2H-1,4-benzothiazine;perchloric acid CAS No. 76149-00-3

3-(4-methoxyphenyl)-2H-1,4-benzothiazine;perchloric acid

Cat. No.: B14455289
CAS No.: 76149-00-3
M. Wt: 355.8 g/mol
InChI Key: PYRXRBMTUHQYLV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2H-1,4-benzothiazine;perchloric acid is a compound that combines the structural features of benzothiazine and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine typically involves the reaction of 4-methoxyaniline with 2-chlorobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The mixture is heated to facilitate the formation of the benzothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2H-1,4-benzothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-2H-1,4-benzothiazine;perchloric acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid
  • 4-Methoxyphenylboronic acid
  • 3-(4-Methoxyphenyl)glycidic acid

Uniqueness

3-(4-Methoxyphenyl)-2H-1,4-benzothiazine is unique due to its benzothiazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

76149-00-3

Molecular Formula

C15H14ClNO5S

Molecular Weight

355.8 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2H-1,4-benzothiazine;perchloric acid

InChI

InChI=1S/C15H13NOS.ClHO4/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14;2-1(3,4)5/h2-9H,10H2,1H3;(H,2,3,4,5)

InChI Key

PYRXRBMTUHQYLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2.OCl(=O)(=O)=O

Origin of Product

United States

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